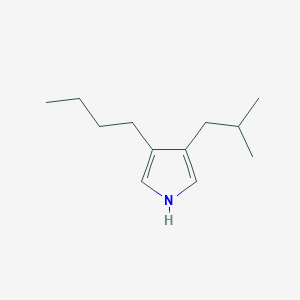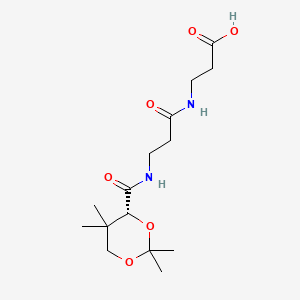
Des-2,4-Dihydroxy Pantothenic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-2,4-Dihydroxy Pantothenic Acid is a derivative of pantothenic acid, which is also known as vitamin B5. Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA), a critical cofactor in various biochemical reactions. This compound is an intermediate in the synthesis of pantetheine, a building block of CoA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Des-2,4-Dihydroxy Pantothenic Acid can be synthesized through chemical, chemo-enzymatic, and microbial routes. The chemical synthesis involves the use of β-alanine and 2,4-dihydroxy-3,3-dimethylbutyric acid (pantoic acid) under controlled conditions . Chemo-enzymatic methods combine chemical synthesis with enzymatic catalysis to improve yield and specificity . Microbial production involves the metabolic engineering of microorganisms to produce the compound through fermentation .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation due to its safety and efficiency. Metabolic engineering strategies are employed to enhance the production yield by optimizing the biosynthetic pathways in microorganisms .
Análisis De Reacciones Químicas
Types of Reactions: Des-2,4-Dihydroxy Pantothenic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include pantetheine and coenzyme A, both of which play crucial roles in cellular metabolism .
Aplicaciones Científicas De Investigación
Des-2,4-Dihydroxy Pantothenic Acid has a wide range of scientific research applications:
Mecanismo De Acción
Des-2,4-Dihydroxy Pantothenic Acid exerts its effects by being incorporated into coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of acetylcholine . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are critical for lipid metabolism .
Comparación Con Compuestos Similares
- Pantothenic Acid (Vitamin B5)
- Pantetheine
- Coenzyme A
Comparison: Des-2,4-Dihydroxy Pantothenic Acid is unique due to its specific role as an intermediate in the synthesis of pantetheine and coenzyme A. Unlike pantothenic acid, which is directly involved in various metabolic pathways, this compound serves as a precursor, making it essential for the biosynthesis of more complex molecules .
Propiedades
Fórmula molecular |
C15H26N2O6 |
|---|---|
Peso molecular |
330.38 g/mol |
Nombre IUPAC |
3-[3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C15H26N2O6/c1-14(2)9-22-15(3,4)23-12(14)13(21)17-7-5-10(18)16-8-6-11(19)20/h12H,5-9H2,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |
Clave InChI |
VKBAMKZZEZTJLI-LBPRGKRZSA-N |
SMILES isomérico |
CC1(COC(O[C@H]1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
SMILES canónico |
CC1(COC(OC1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)

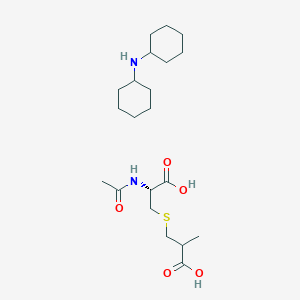

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)


![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)

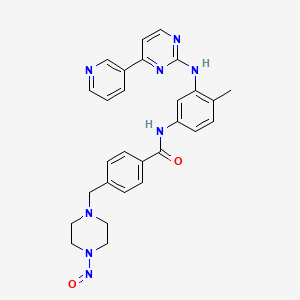
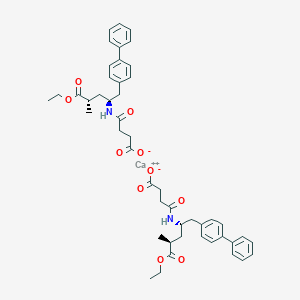
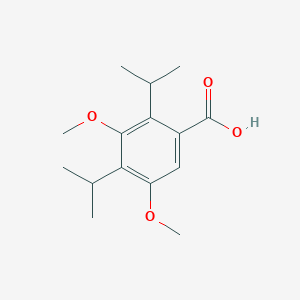
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
